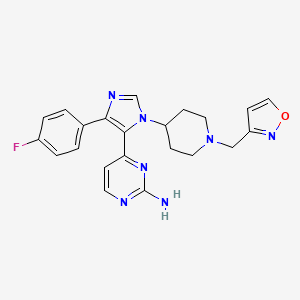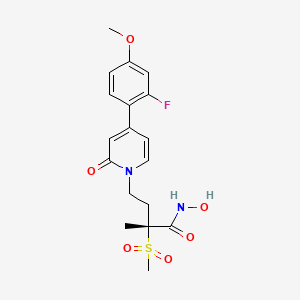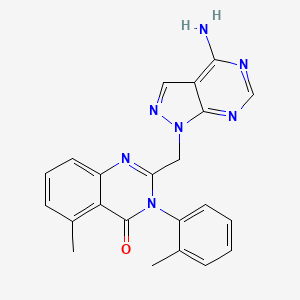
PIK-293
Vue d'ensemble
Description
PIK-293 est un inhibiteur sélectif de la sous-unité catalytique p110δ de la phosphatidylinositol 3-kinase (PI3K). Il s'agit d'un analogue de la pyrazolopyrimidine d'IC87114, conçu pour inhiber la PI3Kδ avec une grande spécificité. Le composé a montré un potentiel significatif en recherche en raison de sa capacité à cibler sélectivement la PI3Kδ, ce qui en fait un outil précieux pour l'étude des voies et des maladies liées à la PI3K .
Applications De Recherche Scientifique
PIK-293 a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme outil pour étudier les voies liées à la PI3K et pour développer de nouveaux inhibiteurs avec une sélectivité et une puissance améliorées.
Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier le rôle de la PI3Kδ dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies impliquant une signalisation PI3K dysrégulée, telles que le cancer et les maladies auto-immunes.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les voies liées à la PI3K
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la sous-unité catalytique PI3Kδ. Cette inhibition perturbe la voie de signalisation PI3K/Akt/mTOR, qui est cruciale pour divers processus cellulaires, notamment la croissance, la survie et le métabolisme cellulaires. En ciblant la PI3Kδ, this compound peut moduler ces processus, ce qui en fait un outil précieux pour l'étude des maladies liées à la PI3K et le développement de thérapies ciblées .
Mécanisme D'action
- In PIK3CA-mutant tumors, PIK-293 more potently inhibits mutant PI3K signaling, improving therapeutic efficacy .
Target of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
PIK-293 interacts with different isoforms of PI3Ks, including p110δ, p110β, p110γ, and p110α . The compound has been found to be most potent against the p110δ isoform, with an IC50 value of 0.24 μM . The interactions between this compound and these enzymes play a crucial role in its biochemical properties .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with PI3Ks can lead to changes in the activation of downstream signaling pathways, which can subsequently influence various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3Ks . This binding can lead to the inhibition or activation of these enzymes, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway . It interacts with various enzymes and cofactors within this pathway . Specific details on the effects of this compound on metabolic flux or metabolite levels are not currently available .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
PIK-293 est synthétisé en remplaçant l'adénine de l'IC87114 par la pyrazolopyrimidine isostérique. La synthèse implique plusieurs étapes, notamment la formation du noyau pyrazolopyrimidine et la fonctionnalisation ultérieure pour atteindre la sélectivité souhaitée pour la PI3Kδ .
Méthodes de production industrielle
La production industrielle de this compound implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour maintenir l'efficacité et la stabilité du composé .
Analyse Des Réactions Chimiques
Types de réactions
PIK-293 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent généralement des températures modérées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions contrôlées pour obtenir une oxydation sélective.
Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés dans des conditions anhydres pour assurer une réduction sélective.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés de this compound avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent conduire à des changements dans l'état d'oxydation d'atomes spécifiques au sein de la molécule .
Comparaison Avec Des Composés Similaires
Composés similaires
IC87114 : Un précurseur de PIK-293, également un inhibiteur sélectif de la PI3Kδ.
PIK-23 : Un autre inhibiteur sélectif de la PI3Kδ avec une structure chimique différente.
PIK-39 : Un inhibiteur sélectif de la PI3Kδ avec une puissance similaire à celle de this compound.
PIK-75 : Un inhibiteur ciblant à la fois la PI3Kα et la PI3Kγ.
Unicité de this compound
This compound se distingue par sa haute sélectivité pour la PI3Kδ, ce qui en fait un outil précieux pour l'étude des voies et des maladies spécifiques à la PI3Kδ. Sa structure unique de pyrazolopyrimidine offre des avantages distincts en termes de puissance et de sélectivité par rapport aux autres inhibiteurs de la PI3K .
Propriétés
IUPAC Name |
2-[(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c1-13-6-3-4-9-17(13)29-18(27-16-8-5-7-14(2)19(16)22(29)30)11-28-21-15(10-26-28)20(23)24-12-25-21/h3-10,12H,11H2,1-2H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBVHKNIYROHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692887 | |
| Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900185-01-5 | |
| Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



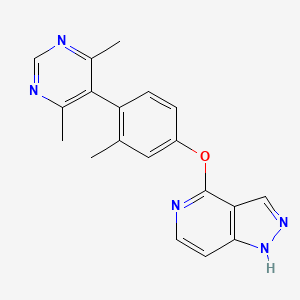

![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)
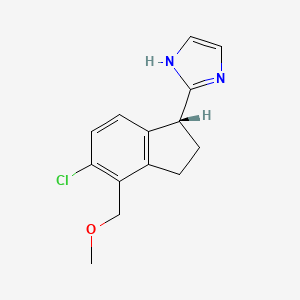
![4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B610030.png)
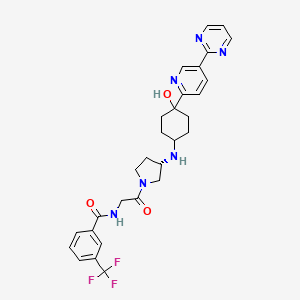
![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)
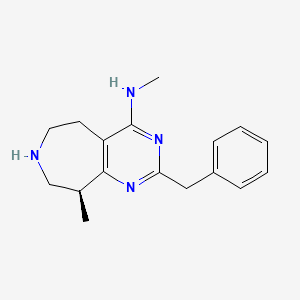
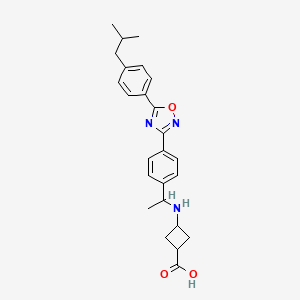
![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)
